![molecular formula C25H24N6O2 B600832 SCHEMBL386746 CAS No. 865759-10-0](/img/structure/B600832.png)
SCHEMBL386746
描述
®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrimidine ring, and benzonitrile groups, making it a subject of interest for chemists and researchers.
科学研究应用
Dipeptidyl Peptidase-4 Inhibition
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin functions as a DPP-4 inhibitor, which plays a crucial role in glucose metabolism. By inhibiting DPP-4, this compound enhances the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon levels, thereby improving glycemic control in patients with type 2 diabetes .
Table 1: Mechanism of Action of DPP-4 Inhibitors
Mechanism | Effect on Glucose Metabolism |
---|---|
Inhibition of DPP-4 | Increases incretin levels |
Enhanced insulin secretion | Lowers blood glucose levels |
Decreased glucagon secretion | Reduces hepatic glucose production |
Clinical Efficacy
Clinical studies have demonstrated the efficacy of alogliptin and its derivatives in reducing HbA1c levels in patients with type 2 diabetes. A double-blind study involving drug-naïve patients showed significant reductions in HbA1c after treatment with alogliptin compared to placebo . The results indicated that both 12.5 mg and 25 mg doses were effective in achieving glycemic control without increasing the risk of hypoglycemia.
Table 2: Clinical Study Results on HbA1c Reduction
Treatment Group | Change in HbA1c (%) | P-value |
---|---|---|
Placebo | -0.02 | - |
Alogliptin 12.5 mg | -0.56 | <0.001 |
Alogliptin 25 mg | -0.59 | <0.001 |
Safety Profile
The safety profile of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin has been assessed through various clinical trials. The incidence of adverse events was similar across treatment groups, indicating that this compound is well tolerated by patients .
Table 3: Summary of Adverse Events in Clinical Trials
Adverse Event | Incidence (%) (12.5 mg) | Incidence (%) (25 mg) | Incidence (%) (Placebo) |
---|---|---|---|
Any adverse event | 67.4 | 70.3 | - |
Hypoglycemia | 1.5 | 3.0 | - |
Pediatric Applications
Research has also focused on the pharmacokinetics and pharmacodynamics of alogliptin in pediatric populations with type 2 diabetes, providing insights into appropriate dosing strategies for younger patients . The studies indicated that alogliptin is effective and safe for use in children aged 10 to 17 years.
Table 4: Pharmacokinetics in Pediatric Patients
Age Group | Dose (mg) | Cmax (ng/mL) | Tmax (hours) |
---|---|---|---|
10 to <14 years | 12.5 | X (to be filled) | Y (to be filled) |
14 to <18 years | 25 | X (to be filled) | Y (to be filled) |
Future Research Directions
Future research could explore the potential benefits of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin beyond diabetes management, such as its role in metabolic syndrome and cardiovascular health due to its effects on insulin sensitivity and inflammation . Additionally, investigations into its long-term effects and interactions with other medications are warranted.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling through methylene linkers to form the final compound. Common reagents used in these reactions include amines, nitriles, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process efficiently. These methods help in reducing reaction times and improving the overall efficiency of the synthesis.
化学反应分析
Types of Reactions
®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
作用机制
The mechanism of action of ®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.
Triazine Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
®-2,2’-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile stands out due to its unique combination of piperidine, pyrimidine, and benzonitrile groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
生物活性
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin is a metabolite of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used for managing type 2 diabetes mellitus. This compound exhibits significant biological activity through its mechanism of action, which involves the inhibition of DPP-4, leading to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This article explores the biological activity, pharmacodynamics, and clinical implications of this compound, supported by relevant data and case studies.
Alogliptin and its metabolite N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin function by selectively inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretins, which are crucial for insulin secretion and glucose homeostasis. The resultant increase in active GLP-1 levels enhances insulin secretion in response to meals while suppressing glucagon release, thereby reducing blood glucose levels.
Key Mechanisms:
- Inhibition of DPP-4 : Prevents degradation of incretins.
- Increased GLP-1 Levels : Enhances insulin secretion and decreases glucagon levels.
- Reduced Gastric Emptying : Contributes to satiety and reduced food intake.
Pharmacokinetics
The pharmacokinetic profile of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin is characterized by its absorption, distribution, metabolism, and excretion:
Parameter | Value |
---|---|
Half-life | 21 hours |
Bioavailability | Approximately 100% |
Protein Binding | 20% |
Volume of Distribution | 417 L |
Renal Excretion | 76% (as unchanged drug) |
This compound exhibits minimal metabolism with only minor metabolites detected. The renal clearance indicates that a significant portion is excreted unchanged in urine, which is critical for understanding dosing regimens in patients with varying renal function.
Clinical Efficacy
Clinical studies have demonstrated the efficacy of Alogliptin in controlling blood glucose levels in patients with type 2 diabetes. A notable study involving drug-naïve patients showed significant reductions in HbA1c levels after treatment with Alogliptin compared to placebo:
Treatment Group | Change in HbA1c (%) | Fasting Plasma Glucose Reduction (%) |
---|---|---|
12.5 mg Alogliptin | -0.56 | Greater than placebo |
25 mg Alogliptin | -0.59 | Greater than placebo |
Placebo | -0.02 | Baseline |
The results indicated that both dosages of Alogliptin significantly improved glycemic control without increasing the incidence of hypoglycemia, making it a viable option for many patients.
Case Studies
- Elderly Patients : A pooled analysis from phase 2 and 3 trials indicated that Alogliptin was effective and well-tolerated among elderly patients. Improvements in HbA1c were comparable to those observed in younger cohorts, suggesting that age does not significantly affect the drug's efficacy or safety profile .
- Combination Therapy : In cases where patients did not achieve adequate glycemic control with monotherapy, Alogliptin was effectively combined with other antidiabetic agents. This combination therapy approach has been shown to enhance overall glycemic control while maintaining a low risk of hypoglycemia .
Safety Profile
The safety profile of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin is generally favorable. Clinical trials report low incidences of adverse effects, with hypoglycemia rates being significantly lower than those observed with other antidiabetic medications:
Adverse Event | Incidence (%) |
---|---|
Hypoglycemia | 1.5 - 3.0 |
Overall Adverse Events | 67.4 - 70.3 |
This low incidence of hypoglycemia is particularly beneficial for patients at risk for low blood sugar episodes.
属性
CAS 编号 |
865759-10-0 |
---|---|
分子式 |
C25H24N6O2 |
分子量 |
440.5 g/mol |
IUPAC 名称 |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C25H24N6O2/c26-13-18-6-1-3-8-20(18)15-30-23(29-11-5-10-22(28)17-29)12-24(32)31(25(30)33)16-21-9-4-2-7-19(21)14-27/h1-4,6-9,12,22H,5,10-11,15-17,28H2/t22-/m1/s1 |
InChI 键 |
KVIRZRAVCGZEMX-JOCHJYFZSA-N |
SMILES |
C1CC(CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N |
手性 SMILES |
C1C[C@H](CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N |
规范 SMILES |
C1CC(CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N |
外观 |
Solid powder |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。